

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Cat. No.:	B060662

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**

Authored for Researchers, Scientists, and Drug Development Professionals

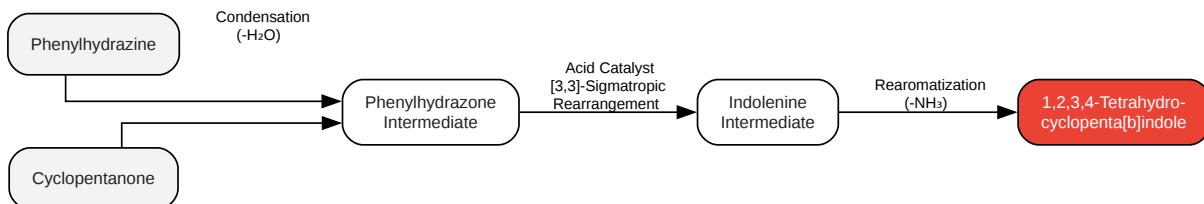
Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the indole nucleus is a privileged scaffold, present in a multitude of natural products and pharmaceuticals.^[1] This guide focuses on a specific, functionalized derivative: **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**. Its Chemical Abstracts Service (CAS) number is 164736-47-4.^{[2][3][4]}

This molecule is more than a mere chemical curiosity; it is a strategically designed building block. The fusion of a cyclopentane ring to the indole core creates a rigid, three-dimensional structure, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity. These features make it a valuable intermediate for constructing libraries of novel compounds aimed at various biological targets. This document provides a comprehensive overview of its properties, synthesis, applications, and handling for professionals engaged in cutting-edge research and development.

Physicochemical and Structural Characteristics

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a solid at room temperature, classified as a heterocyclic compound.[2][5] Its core structure consists of a hydrogenated cyclopentane ring fused to the [b] face of a 7-bromoindole system. This specific arrangement dictates its chemical reactivity and potential as a scaffold in drug design.[2]


Property	Value	Source(s)
CAS Number	164736-47-4	[3][4][6]
Molecular Formula	C ₁₁ H ₁₀ BrN	[2][3][4]
Molecular Weight	~236.11 g/mol	[2][3][4]
Appearance	Solid	[2][5]
Purity Levels	Available at 95% and 98%	[2]
Density (Predicted)	1.41 - 1.60 g/cm ³	[2]
Boiling Point (Predicted)	~265.9 °C at 760 mmHg	[2]
Flash Point (Predicted)	~114.6 °C	[2]
IUPAC Name	7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole	[4]

Synthesis and Mechanistic Insights

The synthesis of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** can be approached by first forming the core tetrahydrocyclopenta[b]indole ring system, followed by selective bromination. The Fischer indole synthesis is a classic and powerful method for creating the indole core from a phenylhydrazine and a ketone or aldehyde.[7]

Workflow: Fischer Indole Synthesis for the Core Scaffold

The process involves the reaction of a suitable phenylhydrazine with cyclopentanone to form a phenylhydrazone, which then undergoes acid-catalyzed rearrangement (a[8][8]-sigmatropic shift) to yield the indole ring after elimination of ammonia.

[Click to download full resolution via product page](#)

Caption: General workflow for the Fischer indole synthesis of the core scaffold.

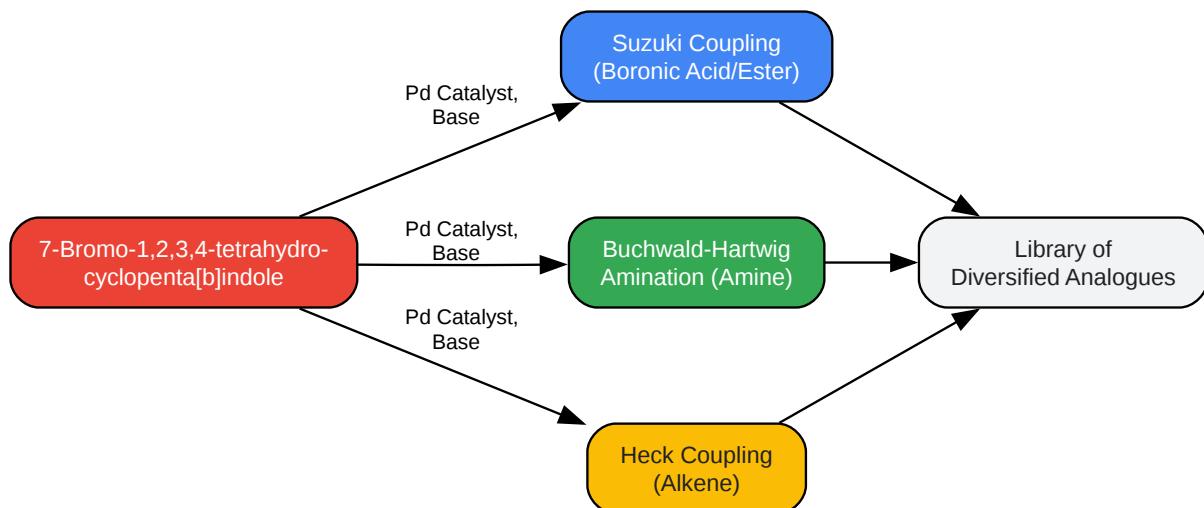
Protocol 1: Regioselective Bromination

Once the tetrahydrocyclopenta[b]indole scaffold is obtained, the next critical step is the introduction of the bromine atom at the C7 position. This is typically achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, often leading to regioselective bromination.^[8]

Principle: The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The directing effects of the fused ring system and the nitrogen heteroatom guide the incoming electrophile (Br⁺). Synthesis of related brominated indoles has shown that specific hydrogen-bonding interactions can be leveraged to ensure precise functionalization at the C7 position.^[9]

Step-by-Step Methodology:

- **Dissolution:** Dissolve the 1,2,3,4-tetrahydrocyclopenta[b]indole starting material in a suitable inert solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask.
- **Inert Atmosphere:** Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
- **Reagent Addition:** Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at ambient temperature while stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).


- Reaction: Continue stirring at room temperature for several hours until the starting material is consumed.
- Workup: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution to destroy any remaining NBS.
- Extraction: Transfer the mixture to a separatory funnel, wash with water and brine, and extract the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** lies in its role as a versatile intermediate for creating more complex molecules.^[2] The brominated position is a key site for diversification.

Role as a Synthetic Scaffold

The bromine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide array of functional groups (aryl, heteroaryl, alkyl, amine, etc.) at the 7-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Utility in cross-coupling reactions for generating diverse analogues.

Known and Potential Therapeutic Applications

- Sigma Receptor Ligands: This compound has been utilized in the synthesis of ligands targeting sigma receptors, which are implicated in a variety of neurological disorders and have potential as targets for cancer therapy.[8]
- Anticancer and Antimicrobial Agents: While specific studies on this exact molecule are emerging, related cyclopenta[b]indole derivatives have demonstrated potential as anticancer and antimicrobial agents.[9] The broader class of indole derivatives is a rich source of compounds with antiproliferative activity against cancer cells and efficacy against various pathogens.[1][9]
- Neuroprotective Agents: Research into similar indole structures suggests potential for neuroprotective effects, which could be relevant for treating neurodegenerative diseases.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. The available safety data sheets (SDS) for **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** and related compounds provide essential guidance.

General Precautions:[5][10]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
- Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[5]
- Ingestion: Do not eat, drink, or smoke when handling. If ingested, rinse the mouth with water and seek medical attention.[5]

Hazard Profile: It is crucial to note that hazard classifications can vary between suppliers. One SDS indicates that the product, at its supplied concentration, is not considered hazardous to health.[5] However, another source for a closely related bromo-indole compound lists hazards such as skin and eye irritation, and potential harm if swallowed or inhaled.[10] A different SDS for the title compound itself indicates it may be harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged exposure.[11]

Expert Recommendation: Always consult the specific SDS provided by your chemical supplier before use and perform a risk assessment for your intended experimental procedure.

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][11]

Conclusion

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS: 164736-47-4) is a strategically important heterocyclic building block. Its rigid tricyclic core and synthetically versatile bromine handle make it an ideal starting point for the development of novel small molecules in medicinal chemistry. Its application in the synthesis of sigma receptor ligands highlights its utility, while the potential for derivatization via modern cross-coupling chemistry opens avenues for exploring a wide range of biological targets. For researchers and drug development

professionals, a thorough understanding of this compound's synthesis, reactivity, and handling is key to unlocking its full potential in the quest for new therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** (CAS 164736-47-4).
- Sunway Pharm Ltd. (n.d.). **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**.
- Benchchem. (n.d.). **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** | 164736-47-4.
- Alfa Chemical. (n.d.). 7-bromo-1,2,3,4-tetrahydrocyclopenta [b] indol CAS: 164736-47-4.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole**.
- ChemicalBook. (2022, August 23). **7-BROMO-1,2,3,4-TETRAHYDROCYCLOPENTA[B]INDOLE** | 164736-47-4.
- ChemicalBook. (n.d.). **7-BROMO-1,2,3,4-TETRAHYDROCYCLOPENTA[B]INDOLE** CAS.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 7-Bromo-1H-indole.
- Smolecule. (n.d.). 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- PubChem. (n.d.). **7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole** | C11H10BrN.
- Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 4-Bromo-7-azaindole.
- Al-Hussain, S. A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [nbinno.com](https://www.nbinno.com) [nbinno.com]
- 3. 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole - CAS:164736-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | C11H10BrN | CID 700805 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 7-BROMO-1,2,3,4-TETRAHYDROCYCLOPENTA[B]INDOLE | 164736-47-4
[chemicalbook.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buy 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one [smolecule.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS number]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b060662#7-bromo-1-2-3-4-tetrahydrocyclopenta-b-indole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com